1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: Introduction of the bromo group at the 2-position of the sugar moiety.
Glycosylation: Attachment of the sugar moiety to the pyrimidine base.
Deprotection: Removal of any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various nucleoside analogs with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the bromo group.
1-(2-Fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluoro group instead of a bromo group.
1-(2-Chloro-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a chloro group instead of a bromo group.
Uniqueness
The presence of the bromo group in 1-(2-Bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione may confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific research or therapeutic applications.
Properties
CAS No. |
83966-98-7 |
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Molecular Formula |
C10H13BrN2O5 |
Molecular Weight |
321.12 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
UTMUIPQCQMEAEI-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Origin of Product |
United States |
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